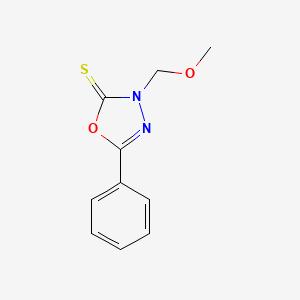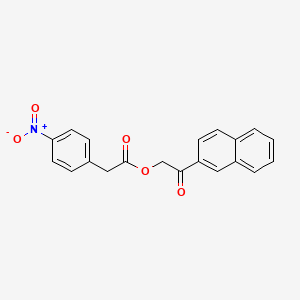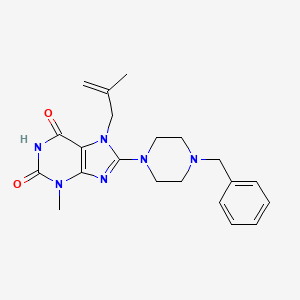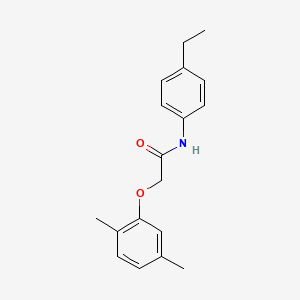![molecular formula C17H17N3O B5860586 N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide](/img/structure/B5860586.png)
N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and therapeutic potential.
Mécanisme D'action
Target of Action
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide is a complex compound with potential biological activity. Similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been shown to have significant biological and therapeutic value .
Mode of Action
For instance, some imidazo[1,2-a]pyridine derivatives have been found to inhibit COX-2, an enzyme that plays a role in inflammation and pain .
Biochemical Pathways
Related compounds have been shown to affect the arachidonic acid cascade, a key biochemical pathway involved in inflammation and pain .
Result of Action
Related compounds have been shown to have significant anti-inflammatory effects, potentially through the inhibition of cox-2 .
Analyse Biochimique
Biochemical Properties
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclooxygenase (COX) enzymes, particularly COX-2. The compound acts as a selective inhibitor of COX-2, which is involved in the conversion of arachidonic acid to inflammatory mediators . By inhibiting COX-2, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide reduces the production of prostaglandins, thereby exhibiting anti-inflammatory properties. Additionally, the compound may interact with other proteins involved in inflammatory pathways, further enhancing its therapeutic potential.
Molecular Mechanism
The molecular mechanism of action of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide involves several key interactions at the molecular level. The compound binds to the active site of COX-2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the conversion of arachidonic acid to prostaglandin H2, thereby inhibiting the downstream production of pro-inflammatory prostaglandins. Additionally, N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide may interact with other biomolecules, such as transcription factors and signaling proteins, leading to changes in gene expression and cellular responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide typically involves the condensation of 2-aminopyridine with α-bromoketones. One common method is the one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions in the presence of Na2CO3, yielding the corresponding imidazo[1,2-a]pyridines in excellent yields ranging from 72% to 89% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as gold catalysts for oxidation reactions.
Bases: Such as Na2CO3 for condensation reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines and their derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridin-3-yl-acetic acids: Such as zolpidem and alpidem, used for their sedative and anxiolytic properties.
Imidazo[2,1-b]thiazoles: Known for their cytotoxic activity against cancer cell lines.
Uniqueness
N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide is unique due to its specific structural features and the range of biological activities it exhibits. Its selective inhibition of COX-2 and potential antifungal properties make it a compound of interest for further research and development.
Propriétés
IUPAC Name |
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-8-15(21)19-17-16(13-9-4-3-5-10-13)18-14-11-6-7-12-20(14)17/h3-7,9-12H,2,8H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGVSRGDLAZWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,8-Dimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one](/img/structure/B5860511.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]pyrazine-2-carboxamide](/img/structure/B5860514.png)
![N-(4-chlorophenyl)-2-[(4-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5860533.png)
![2-[(4-methylsulfanylphenyl)methyl-propylamino]ethanol](/img/structure/B5860535.png)
![N-[(4-methoxyphenyl)methyl]-1-phenylmethanesulfonamide](/img/structure/B5860541.png)
![{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5860553.png)

![7-[(NAPHTHALEN-2-YL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B5860565.png)

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5860592.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5860601.png)

